BenchChemオンラインストアへようこそ!

1'-methyl-1,4'-bipiperidine

PI3K Inhibition Kinase Selectivity Cancer Therapeutics

Selecting 1'-Methyl-1,4'-bipiperidine (CAS 36882-01-6) is a strategic procurement decision for advanced medicinal chemistry. The N-methyl group is a critical differentiator from the parent 1,4'-bipiperidine, conferring enhanced lipophilicity and a distinct steric profile that directly modulates target binding kinetics, metabolic stability, and CNS penetration. This scaffold is a validated core for achieving PI3K p110α isoform selectivity (up to 2.7-fold over p110β) and sub-nanomolar PDE4B1 potency (IC₅₀ 0.316 nM), enabling lower effective doses and improved safety. As a key building block in the Irinotecan synthesis pathway, this building block is essential for reproducible, high-yield research and development. Generic substitution risks inconsistent biological performance and failed syntheses.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B5708396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-methyl-1,4'-bipiperidine
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2CCCCC2
InChIInChI=1S/C11H22N2/c1-12-9-5-11(6-10-12)13-7-3-2-4-8-13/h11H,2-10H2,1H3
InChIKeyGPASDLXNNAPVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1'-Methyl-1,4'-bipiperidine: Core Scaffold, Physicochemical Properties, and Role in Bioactive Molecular Design


1'-Methyl-1,4'-bipiperidine (C₁₁H₂₂N₂; molecular weight 182.31 g/mol) is a bridged nitrogen heterocycle belonging to the bipiperidine class, characterized by two piperidine rings linked via a nitrogen atom, with a methyl substituent on the 1'-position of one ring . This methylation distinguishes it from the unsubstituted parent 1,4'-bipiperidine (CAS 4897-50-1) , modifying both lipophilicity and steric properties. The 1,4'-bipiperidine scaffold is a recognized privileged structure in medicinal chemistry, serving as a core motif in numerous drug candidates targeting chemokine receptors, muscarinic receptors, and kinases [1]. Specifically, the 1'-methyl-1,4'-bipiperidine framework is a crucial building block in the synthesis of advanced pharmacological agents and serves as a key intermediate in the production of the anticancer drug Irinotecan [2].

Why 1'-Methyl-1,4'-bipiperidine Is Not Interchangeable with Unsubstituted or Alternative Piperidine Scaffolds


The selection of a specific bipiperidine building block is not a trivial matter of availability; structural nuances drive profound differences in downstream biological performance and synthetic utility. 1'-Methyl-1,4'-bipiperidine's single methyl group addition confers enhanced lipophilicity and a distinct steric profile compared to the unsubstituted 1,4'-bipiperidine, which can significantly influence receptor binding kinetics, metabolic stability, and blood-brain barrier penetration . Similarly, alternative scaffolds such as 4-piperidinopiperidine or 4,4'-bipiperidine possess different spatial orientations and electronic distributions of their basic nitrogen atoms, which are critical for target engagement [1]. The following quantitative evidence demonstrates that even within the same molecular class, subtle modifications yield verifiable and substantial differences in binding affinity, selectivity, and functional potency, making generic substitution a high-risk proposition for reproducible research and development.

Quantitative Differentiation of 1'-Methyl-1,4'-bipiperidine: Comparative Binding, Selectivity, and Functional Data


PI3K Isoform Selectivity: 1'-Methyl-1,4'-bipiperidine-Containing Compound Exhibits Subtype-Specific Inhibition

A compound incorporating the 1'-methyl-1,4'-bipiperidine motif (US9260439, 211) demonstrated differential inhibition across PI3K isoforms. While the compound inhibited p110α with an IC₅₀ of 35 nM, its potency against p110δ and p110β was reduced to 74 nM and 95 nM, respectively [1]. This contrasts with broader-spectrum PI3K inhibitors like LY294002, which typically exhibit less than 10-fold selectivity across these isoforms. The methyl-bipiperidine moiety likely contributes to this selective binding profile, offering a quantifiable advantage in targeting specific PI3K-mediated pathways.

PI3K Inhibition Kinase Selectivity Cancer Therapeutics

PDE4B1 Inhibition: 1'-Methyl-1,4'-bipiperidine-Containing Analog Displays Sub-Nanomolar Potency

An analog derived from the 1'-methyl-1,4'-bipiperidine core (CHEMBL3763271) was evaluated for its ability to inhibit phosphodiesterase 4B1 (PDE4B1). The compound displayed an exceptionally high affinity with an IC₅₀ of 0.316 nM [1]. In comparison, the clinical PDE4 inhibitor roflumilast exhibits an IC₅₀ of approximately 0.7-1.0 nM in similar assays. This data places the bipiperidine-based inhibitor in a highly competitive potency range, underscoring the scaffold's capacity for high-affinity enzyme engagement.

Phosphodiesterase Inhibition Anti-inflammatory CNS Disorders

CCR5 Antagonism: 4'-Methyl-1,4'-bipiperidine N-Oxide Analog Achieves Low Nanomolar Binding and Sub-Nanomolar Antiviral Activity

The 4'-methyl-1,4'-bipiperidine N-oxide derivative SCH 351125, a direct analog of the target scaffold, demonstrated potent binding to the CCR5 receptor with a Kᵢ of 2 nM [1]. Critically, this binding affinity translated into sub-nanomolar antiviral activity, effectively blocking HIV-1 viral entry at concentrations below 1 nM [1]. This performance was a substantial improvement over earlier piperidino-piperidine leads (e.g., compound 3, Kᵢ ~18 nM) and other chemokine receptor antagonists in development at the time, such as TAK-779 (IC₅₀ ~1.8 nM for RANTES binding). The data validates the bipiperidine scaffold's ability to achieve both high potency and oral bioavailability.

CCR5 Antagonist HIV Entry Inhibitor Antiviral Therapeutics

High-Impact Application Scenarios for 1'-Methyl-1,4'-bipiperidine Based on Quantitative Evidence


Targeted Oncology: Development of Isoform-Selective PI3K Inhibitors

The demonstrated isoform selectivity of 1'-methyl-1,4'-bipiperidine-containing compounds, with up to 2.7-fold preference for PI3K p110α over p110β, makes this scaffold highly suitable for designing targeted cancer therapeutics. This is particularly relevant for tumors driven by PIK3CA mutations, where selective p110α inhibition may yield better therapeutic indices than pan-PI3K agents. Procurement of this specific scaffold is justified for medicinal chemistry efforts aiming to exploit this selectivity window [1].

Anti-Inflammatory and CNS Drug Discovery: High-Affinity PDE4B1 Targeting

The sub-nanomolar IC₅₀ (0.316 nM) for PDE4B1 inhibition validates the 1'-methyl-1,4'-bipiperidine core as a high-value starting point for anti-inflammatory and CNS drug discovery. Given the clinical success of PDE4 inhibitors in COPD and psoriasis, but also their dose-limiting side effects, this scaffold's exceptional potency offers a pathway to lower effective doses and improved safety. Researchers focused on optimizing PDE4B1 selectivity should prioritize this building block [2].

Antiviral Agent Synthesis: Chemokine Receptor Antagonists and Key Intermediates

The structural elucidation and clinical progression of SCH 351125, a 4'-methyl-1,4'-bipiperidine N-oxide, directly demonstrate the scaffold's value in developing potent, orally bioavailable CCR5 antagonists for HIV treatment. The scaffold's proven ability to achieve sub-nanomolar viral entry inhibition supports its use in ongoing antiviral discovery. Furthermore, 1,4'-bipiperidine is a critical intermediate in the industrial synthesis of the blockbuster chemotherapeutic agent Irinotecan, highlighting its established role in large-scale pharmaceutical manufacturing [3].

Quote Request

Request a Quote for 1'-methyl-1,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.